molecular formula C14H10Cl2N4 B11054942 2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11054942
M. Wt: 305.2 g/mol
InChI Key: HBPODLHWQGUIQT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted 2-amino-3-cyano-pyrans, 2-amino-3-cyano-4-methylfuran, or 1-phenyl-3-thiomethyl-5-aminopyrazole-4-carbonitrile as building blocks . These precursors undergo cyclization with cyanoacetic acid hydrazide to form the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or amines.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP binding site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dichlorophenyl group enhances its binding affinity to molecular targets, making it a potent inhibitor in various biological assays .

Properties

Molecular Formula

C14H10Cl2N4

Molecular Weight

305.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C14H10Cl2N4/c15-8-4-5-9(11(16)6-8)13-18-14-10-2-1-3-12(10)17-7-20(14)19-13/h4-7H,1-3H2

InChI Key

HBPODLHWQGUIQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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